
Gentamicin C2 Pentaacetate Salt
Overview
Description
Gentamicin C2 Pentaacetate Salt (GCPS; CAS 287916-51-2) is a semisynthetic aminoglycoside antibiotic derived from the gentamicin complex, which comprises structurally related components such as Gentamicin C1, C2, C1a, and C2a . GCPS is a 2:1 mixture of Gentamicin C2 and C2a, acetylated to enhance stability and solubility . Its molecular formula is C₂₀H₄₁N₅O₇·5C₂H₄O₂, with a molecular weight of 463.58 g/mol for the free amine .
Mechanism of Action:
GCPS binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis by disrupting mRNA translation. It also interacts with the 50S subunit, causing membrane damage and cell death . It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and mammalian cells, with additional reported anticancer effects via apoptosis induction .
Applications:
Used in research for antimicrobial studies, cytotoxicity assays, and as a reference standard in pharmaceutical quality control (purity >95% by HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gentamicins C1, C2, and C2a involves methyl substitution at the 6′-position. This synthetic route provides an alternative to previous chromatographic methods for accessing these compounds . The preparation of Gentamicin C2 Pentaacetate Salt typically involves the acetylation of gentamicin C2, resulting in the pentaacetate derivative.
Industrial Production Methods: Gentamicin is produced by fermentation from Micromonospora species. The exact composition of the gentamicin mixture can vary depending on the source but generally includes gentamicins C1, C1a, C2, C2a, and C2b, along with minor amounts of other related compounds .
Chemical Reactions Analysis
Types of Reactions: Gentamicin C2 Pentaacetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acetylating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include various acetylated derivatives, which are used to study the structure-activity relationships and improve the compound’s efficacy and safety profile .
Scientific Research Applications
Scientific Research Applications
Gentamicin C2 Pentaacetate Salt is utilized in various scientific research contexts:
- Antibacterial Studies : Its potent antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms and the effects of antibiotics on microbial populations.
- Cellular Mechanism Investigations : Researchers use this compound to explore cellular processes affected by antibiotic treatment, particularly in understanding ototoxicity and nephrotoxicity associated with aminoglycosides .
- Pharmacokinetic Studies : The compound's pharmacokinetics are studied in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies have shown that infection status can alter the pharmacokinetics of Gentamicin in piglets.
Case Studies and Research Findings
Several studies highlight the applications and findings related to this compound:
-
In Vitro Studies on Bacterial Resistance :
- A study examined the effects of Gentamicin on various resistant bacterial strains. Results indicated that while resistance was prevalent, certain derivatives maintained efficacy against specific pathogens.
-
Animal Model Research :
- In a controlled study involving infected and healthy piglets, it was found that Gentamicin exposure was significantly lower in infected subjects post-administration (10 mg/kg) compared to healthy controls. This suggests that infection alters drug pharmacokinetics and may necessitate dosage adjustments.
- Mechanistic Insights into Ototoxicity :
Mechanism of Action
Gentamicin C2 Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts protein synthesis by causing misreading of the mRNA, leading to the production of nonfunctional or toxic peptides, ultimately resulting in bacterial cell death . The primary molecular targets are the bacterial ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
Structural Variations :
- GCPS contains C2 and C2a with acetate groups, while Gentamicin C1 Pentaacetate Salt includes C1 and C1a , differing in methylation patterns .
- Substitution of acetate with trifluoroacetate (e.g., C2b Pentatrifluoroacetate) alters solubility and toxicity profiles .
Antimicrobial Spectrum :
- GCPS has broader activity, including antifungal and anticancer effects, unlike C1 and C1a salts, which focus on Gram± bacteria .
- C1a exhibits narrower efficacy, primarily against Gram-negative strains .
Research and Regulatory Use: GCPS is widely used as a reference standard (CAS 287916-51-2) due to its high purity (>95%) and commercial availability in milligram quantities . Isotope-labeled variants (e.g., deuterated C1 pentaacetate) are specialized for pharmacokinetic tracking, unlike non-deuterated GCPS .
Table 2: Commercial and Regulatory Comparison
Research and Industrial Relevance
- Enzymatic Inhibition: Unlike hydrangenol 8-O-glucoside pentaacetate (a cholinesterase inhibitor), GCPS focuses on ribosomal targets, highlighting structural-activity diversity among pentaacetate derivatives .
- Impurity Profiling : GCPS-related impurities (e.g., C2b Pentatrifluoroacetate) are critical in pharmaceutical quality control, ensuring batch consistency .
- Ecolabelling Restrictions: Acetate salts like GCPS are excluded from products adhering to Nordic Swan standards due to environmental toxicity concerns .
Biological Activity
Gentamicin C2 Pentaacetate Salt is a member of the aminoglycoside class of antibiotics, primarily used for its potent antibacterial properties. This compound is derived from gentamicin, which consists of several closely related components, including gentamicins C1, C2, and C1a. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and effects on various bacterial strains.
Target Interaction
this compound exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. Specifically, it interacts with the 16S rRNA , inhibiting protein synthesis crucial for bacterial growth and survival. This binding occurs at the aminoacyl site, disrupting the translation process and leading to the production of nonfunctional proteins.
Biochemical Pathways
The disruption of protein synthesis results in significant biochemical changes within bacterial cells. The inhibition leads to a cessation of essential cellular processes, ultimately causing bacterial cell death. The bactericidal action is largely attributed to the drug's ability to induce misreading of mRNA, further contributing to defective protein formation.
Pharmacokinetics
This compound has a narrow therapeutic window, necessitating careful monitoring during use. Its pharmacokinetic profile reveals that absorption and distribution can vary significantly based on the physiological state of the subject. For instance, studies indicated that infected piglets exhibited lower exposure levels to gentamicin compared to healthy counterparts, with faster elimination rates observed in the infected group.
Efficacy Against Bacterial Strains
This compound demonstrates broad-spectrum activity against various Gram-negative and some Gram-positive bacteria. Its effectiveness can be influenced by factors such as bacterial resistance mechanisms, which include aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases (RMTs). These resistance factors can diminish the efficacy of gentamicin by altering its target sites or enzymatically modifying the drug itself.
Table 1: Antibacterial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 0.5 - 4 µg/mL | Sensitive strains |
Pseudomonas aeruginosa | 1 - 8 µg/mL | Variable susceptibility |
Staphylococcus aureus | 2 - 16 µg/mL | Some strains exhibit resistance |
Klebsiella pneumoniae | 0.5 - 8 µg/mL | Resistance in clinical isolates |
Case Studies and Research Findings
Several studies have explored the biological activity and clinical applications of this compound:
- Study on Infected Piglets: A study involving intramuscular administration of gentamicin (10 mg/kg) in infected piglets revealed that drug exposure was substantially lower in infected subjects compared to healthy ones, highlighting the impact of infection on pharmacokinetics.
- Resistance Mechanisms: Research has documented cases where bacterial strains developed resistance through enzymatic modification or target alteration, significantly impacting treatment outcomes. For example, strains producing AAC(3)-IV AME showed reduced susceptibility to gentamicin .
- Clinical Efficacy: In clinical settings, this compound has been effectively used for treating severe infections caused by multidrug-resistant organisms. Its application has been particularly noted in cases where conventional treatments failed due to resistance .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Gentamicin C2 Pentaacetate Salt, given its lack of UV absorbance?
this compound lacks a chromophore, making direct UV spectrophotometry ineffective. The U.S. and European pharmacopeias specify liquid chromatography with pulsed electrochemical detection (LC-PED) for analysis due to its ability to separate and quantify aminoglycosides without UV-active groups . This method is critical for distinguishing between Gentamicin C components (C1, C1a, C2, C2a) and validating purity (>95% by HPLC, as per pharmacopeial standards) .
Q. How can researchers confirm the structural identity and purity of this compound?
Structural confirmation requires NMR and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C20H41N5O7·5C2H4O2) and detect acetylated functional groups . Purity assessment should combine HPLC with charged aerosol detection (CAD) to address non-UV-active impurities and ensure compliance with pharmacopeial limits (90–125% gentamicin sulfate equivalence) .
Q. What are the stability considerations for storing this compound in laboratory settings?
The compound is stable at -20°C for long-term storage but degrades at temperatures >37°C, particularly under alkaline or acidic conditions. Reconstituted solutions remain stable for 15 days at 37°C or 24 hours at 25°C when diluted in 0.9% NaCl or 5% glucose . Heat sensitivity varies among Gentamicin substituents, with C2 being more prone to thermal degradation than C1a .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data when using different analytical methods?
Discrepancies may arise from matrix interference (e.g., excipients in formulations) or method-specific detection limits. Cross-validate results using orthogonal techniques :
- LC-PED for quantifying intact Gentamicin C components.
- Ion-pair LC-MS/MS for detecting degradation products or acetylated variants . Ensure calibration standards match the sample matrix to mitigate biases .
Q. What experimental design considerations are critical for synthesizing this compound with minimal C2a contamination?
The compound is often a mixture of C2 and C2a isomers , requiring preparative chromatography for separation . Optimize acetylation conditions (e.g., reaction time, stoichiometry of acetic anhydride) to minimize byproducts. Monitor reaction progress with TLC or LC-MS to terminate before isomerization occurs . Post-synthesis, use reverse-phase HPLC with a C18 column to isolate C2-specific fractions .
Q. How can batch-to-batch variability in this compound impact reproducibility in antimicrobial assays?
Variability in acetyl group distribution or residual solvents (e.g., acetic acid) can alter solubility or bioactivity. Implement rigorous QC protocols :
- Peptide content analysis to quantify active components.
- Karl Fischer titration to control moisture content, which affects stability . For cell-based assays, pre-test batches using broth microdilution to correlate purity with minimum inhibitory concentrations (MICs) .
Q. What strategies address challenges in quantifying this compound in complex biological matrices (e.g., serum)?
Use solid-phase extraction (SPE) with weak cation-exchange cartridges to isolate the compound from proteins and salts. Pair with LC-MS/MS for sensitivity (LOQ < 0.1 µg/mL). Validate recovery rates using isotopically labeled internal standards (e.g., [13C6]-Tobramycin pentaacetate) to correct for matrix effects .
Q. Methodological Notes
- Thermal Stability Testing : Conduct accelerated degradation studies at 100°C across pH 2–12 to simulate processing/storage conditions .
- Impurity Profiling : Reference pharmacopeial guidelines (e.g., EP Impurity C/D) to identify and quantify degradation products like Gentamicin B1 or desmethyl variants .
Properties
IUPAC Name |
2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFIWSHGXVLULG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860351 | |
Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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